molecular formula C8H11N B589687 N-Benzyl-1,1,1-trideuteriomethanamine CAS No. 122025-09-6

N-Benzyl-1,1,1-trideuteriomethanamine

Cat. No. B589687
CAS RN: 122025-09-6
M. Wt: 124.201
InChI Key: RIWRFSMVIUAEBX-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzyl-1,1,1-trideuteriomethanamine (N-Bz-TDM) is an organic compound that is widely used in scientific research. It is a versatile compound that can be used for a variety of applications, ranging from synthesis to biochemical and physiological studies. N-Bz-TDM is a colorless, water-soluble compound that is stable under a wide range of temperatures and pH. It is also relatively non-toxic, making it a safe and effective compound for laboratory experiments.

Scientific Research Applications

Synthesis of Pharmaceutical Intermediates

N-Methylbenzylamine-d3: is a crucial building block in the synthesis of various pharmaceutical intermediates. It is particularly valuable in the production of drugs such as antihistamines, antiviral agents, and antidepressants . The deuterium atoms can potentially enhance the metabolic stability of these drugs, making them more effective and longer-lasting in the body.

Chiral Resolution of Pharmaceuticals

The compound is used in the chiral resolution of pharmaceuticals. It can act as a chiral derivatization agent, allowing for the separation of enantiomers by preparative high-performance liquid chromatography . This is essential for the production of enantiomerically pure drugs, which can have improved efficacy and reduced side effects compared to their racemic mixtures.

properties

IUPAC Name

N-benzyl-1,1,1-trideuteriomethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N/c1-9-7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIWRFSMVIUAEBX-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methylbenzylamine-d3

Synthesis routes and methods I

Procedure details

Imines were hydrogenated using in situ-generated complex 2. Hydrogenation of N-benzylidene benzylamine proceeded under 4 atm H2 at 60° C. to afford dibenzylamine in 84% isolated yield using 2 mol % of complex 2 (Table 2, entry 13). N-Benzylidenemethylamine and N-benzylideneaniline were also hydrogenated by the cobalt catalyst, affording N-benzyl methyl amine and N-benzylaniline in good yields (Table 2, entries 14 and 15). Previous examples of cobalt-catalyzed imine hydrogenation are scarce.
[Compound]
Name
complex 2
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Synthesis routes and methods II

Procedure details

A solution of benzaldehyde (2.0 ml, 20.0 mmol) and methylamine (2.0M in THF) (20.0 ml, 40.0 mmol) and methanol (20 ml) was stirred at room temperature for 20 h under a nitrogen atmosphere. Sodium borohydride (2.27 g, 60.0 mmol) was added to the solution and it was stirred at room temperature for 2 h. The solvent was removed out under reduced pressure and the residue dissolved in chloroform. The chloroform was washed with brine, and dried over magnesium sulphate. The solvent was removed under reduced pressure to yield a yellow oil (1.32 g, 55%).
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2 mL
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20 mL
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20 mL
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solvent
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2.27 g
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Yield
55%

Synthesis routes and methods III

Procedure details

To a solution of 3-methoxybenzaldehyde (180 g, 1.32 mol) in methanol (1 L) was added a 40% aqueous solution of methylamine (113 ml, 1.31 mol) followed by 1 hour stirring at 0° C. Sodium borohydride (75 g, 1.98 mol) was added portionwise at 0° C. and the reaction mixture was stirred for 1 hour. The solution was concentrated to a smaller volume then, was diluted with water (200 mL) and the resulting solution was extracted with methylene chloride (3×500 mL). The combined organic extracts were dried over sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude N-methylbenzylamine (220 g, quantitative) as clear oil, which was used in the next step without further purification: 1H NMR (CDCl3, 500 MHz) δ.7.23 (t, J=8.0 Hz, 1H), 6.92-6.88 (m, 2H), 6.81-6.78 (m, 1H), 3.80 (s, 3H), 3.73 (s, 2H), 2.45 (s, 3H), 2.07 (broad s, 1H).
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180 g
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aqueous solution
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113 mL
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1 L
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75 g
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Synthesis routes and methods IV

Procedure details

In 6 ml. of toluene were dissolved 2.0 g. of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-β-chloroethyl ester 5-methyl ester and 1.3 g. of N-methylbenzylamine and the solution thus formed was refluxed for 5 hours under heating. After the reaction was over, the reaction mixture was mixed with 30 ml. of chloroform and 10 ml. of water and then the organic layer thus formed was separated and washed with 10 ml. of 10% hydrochloric acid and then with water. The organic solvent solution thus obtained was dried over anhydrous magnesium sulfate and then the solvent was distilled away under reduced pressure. The residue was added to 10 ml. of ethyl acetate and the mixture was stirred under cooling, whereby 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-β-(N-benzyl-N-methylamino)ethyl ester 5-methyl ester hydrochloride was crystallized. The amount of the product thus obtained was 1.6 g. The product recrystallized from a methanol-acetone mixture had a melting point of 180°-181° C.
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